molecular formula C16H32N2O2 B2714605 tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate CAS No. 1286273-27-5

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate

Cat. No. B2714605
CAS RN: 1286273-27-5
M. Wt: 284.444
InChI Key: WSAAYUXDMFKXJK-JOCQHMNTSA-N
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Description

“tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate” is a chemical compound. It’s related to “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” which has a CAS Number of 473923-79-4 . The compound is typically in powder form .


Molecular Structure Analysis

The molecular structure of related compounds like “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” is represented by the InChI Code: 1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-7,9H2,1-3H3,(H,15,16)/t10-,11- .


Physical And Chemical Properties Analysis

The related compound “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” has a molecular weight of 238.33 and a melting point of 100-102°C . It is a powder and is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry

"tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate" plays a critical role as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleosides and nucleotides, which are fundamental components of genetic material. For instance, Ober et al. (2004) highlighted its importance in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in constructing molecules with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004). Similarly, Campbell et al. (2009) described an efficient enantioselective synthesis pathway for a series of potent CCR2 antagonists, underscoring its versatility in medicinal chemistry (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Organic Synthesis and Chemical Transformations

The compound serves as a versatile building block in organic synthesis, facilitating a range of chemical transformations. Guinchard et al. (2005) explored its derivatives as N-(Boc) nitrone equivalents, showcasing their potential as intermediates in synthesizing N-(Boc)hydroxylamines, which are valuable in organic synthesis (Guinchard, Vallée, & Denis, 2005). This illustrates the compound's role in expanding the toolkit available for organic chemists to engineer complex molecules.

Material Science and Sensory Applications

In materials science, derivatives of "tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate" contribute to the development of new materials with unique properties. For example, Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives with tert-butyl moieties, which formed organogels capable of strong blue light emission and acted as fluorescent sensory materials for detecting volatile acid vapors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015). This research demonstrates the compound's potential in creating materials for environmental monitoring and chemical sensing.

Safety and Hazards

The related compound “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” has several hazard statements including H302, H312, H315, H317, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[4-(2,2-dimethylpropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-15(2,3)11-17-12-7-9-13(10-8-12)18-14(19)20-16(4,5)6/h12-13,17H,7-11H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAAYUXDMFKXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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